Cas no 332098-83-6 (2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid)
2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 6H-Thieno[2,3-b]pyrrole-5-carboxylic acid, 2-bromo-
- 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
- C90266
- 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylicacid
- MFCD11858132
- DB-364880
- EN300-59040
- CS-0216760
- XAFRVVYPVBHBMA-UHFFFAOYSA-N
- AKOS024112850
- 332098-83-6
- SCHEMBL1242499
- 2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid
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- MDL: MFCD11858132
- Inchi: 1S/C7H4BrNO2S/c8-5-2-3-1-4(7(10)11)9-6(3)12-5/h1-2,9H,(H,10,11)
- InChI Key: XAFRVVYPVBHBMA-UHFFFAOYSA-N
- SMILES: BrC1=CC2C=C(C(=O)O)NC=2S1
Computed Properties
- Exact Mass: 244.91462
- Monoisotopic Mass: 244.91461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 81.3Ų
Experimental Properties
- PSA: 53.09
2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B136803-5mg |
2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid |
332098-83-6 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B136803-10mg |
2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid |
332098-83-6 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B136803-50mg |
2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid |
332098-83-6 | 50mg |
$ 320.00 | 2022-06-07 | ||
| abcr | AB543444-1 g |
2-Bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid; . |
332098-83-6 | 1g |
€1141.00 | 2023-06-14 | ||
| Enamine | EN300-59040-0.05g |
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
332098-83-6 | 95% | 0.05g |
$174.0 | 2023-02-09 | |
| Enamine | EN300-59040-0.1g |
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
332098-83-6 | 95% | 0.1g |
$260.0 | 2023-02-09 | |
| Enamine | EN300-59040-0.25g |
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
332098-83-6 | 95% | 0.25g |
$371.0 | 2023-02-09 | |
| Enamine | EN300-59040-0.5g |
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
332098-83-6 | 95% | 0.5g |
$585.0 | 2023-02-09 | |
| Enamine | EN300-59040-1.0g |
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
332098-83-6 | 95% | 1.0g |
$750.0 | 2023-02-09 | |
| Enamine | EN300-59040-2.5g |
2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid |
332098-83-6 | 95% | 2.5g |
$1575.0 | 2023-02-09 |
2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid Suppliers
2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-Bromo-6H-thieno2,3-bpyrrole-5-carboxylic Acid
Introduction to 2-Bromo-6H-thieno[2,3-bpyrrole-5-carboxylic Acid] (CAS No: 332098-83-6)
2-Bromo-6H-thieno[2,3-bpyrrole-5-carboxylic Acid], identified by its CAS number 332098-83-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the thienopyrrole class, which is a fused ring system consisting of a thiophene ring and a pyrrole ring. The presence of a bromine substituent at the 2-position and a carboxylic acid functional group at the 5-position introduces unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and material science applications.
The< strong>thieno[2,3-bpyrrole core is particularly interesting due to its ability to interact with biological targets in diverse ways. Thienopyrroles have been extensively studied for their roles in various biological processes, including enzyme inhibition and receptor binding. The bromine atom in 2-Bromo-6H-thieno[2,3-bpyrrole-5-carboxylic Acid] serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of more complex derivatives with tailored properties.
The< strong>carboxylic acid moiety at the 5-position provides an acidic proton, making this compound amenable to salt formation and enhancing its solubility in polar solvents. This feature is particularly useful in pharmaceutical applications, where salt forms are often preferred for improved pharmacokinetic properties. Additionally, the carboxylic acid group can participate in hydrogen bonding interactions, which can be exploited to modulate binding affinities and selectivity in drug design.
In recent years, there has been a surge in interest regarding heterocyclic compounds as pharmacophores due to their broad spectrum of biological activities. 2-Bromo-6H-thieno[2,3-bpyrrole-5-carboxylic Acid] has been explored in several preclinical studies for its potential therapeutic applications. For instance, derivatives of this scaffold have shown promise as inhibitors of kinases and other enzymes implicated in cancer progression. The bromine substituent facilitates the introduction of additional functional groups that can fine-tune the electronic properties of the molecule, thereby influencing its binding mode and efficacy.
The< strong>bromothienopyrroles are particularly attractive for medicinal chemistry due to their ability to engage with various biological targets through multiple interaction mechanisms. Recent studies have highlighted the utility of such compounds in developing treatments for neurological disorders, where precise modulation of receptor activity is crucial. The structural flexibility offered by the thienopyrrole core allows for the design of molecules that can selectively interact with specific protein targets, minimizing off-target effects.
The synthesis of< strong>2-Bromo-6H-thieno[2,3-bpyrrole-5-carboxylic Acid] involves multi-step organic transformations that highlight the synthetic versatility of thienopyrroles. Key steps typically include cyclization reactions to form the fused ring system, followed by functional group manipulations such as bromination and carboxylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes for these complex molecules, making them more accessible for further research and development.
The< strong>pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds like< strong>thieno[2,3-bpyrrole derivatives. These molecules often exhibit superior pharmacological profiles compared to their non-heterocyclic counterparts due to their enhanced binding affinity and selectivity. The carboxylic acid derivative described here is no exception, with its unique structural features offering a rich palette for structural optimization.
In conclusion,< strong>2-Bromo-6H-thieno[2,3-bpyrrole-5-carboxylic Acid] represents a promising lead compound for further exploration in drug discovery and material science. Its versatile structure allows for extensive modifications while retaining key pharmacophoric elements necessary for biological activity. As research continues to uncover new applications for this class of compounds,< strong>CAS No: 332098-83-6 will undoubtedly remain a cornerstone in the development of innovative therapeutic agents.
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